molecular formula C8H10ClN3O3 B2776693 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide CAS No. 379254-84-9

2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide

Cat. No.: B2776693
CAS No.: 379254-84-9
M. Wt: 231.64
InChI Key: HMSZMICYINCVMI-UHFFFAOYSA-N
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Description

Evolution of Pyrimidine Acetamide Derivatives in Medicinal Chemistry

Pyrimidine acetamide derivatives have emerged as critical pharmacophores due to their structural versatility and capacity to interact with biological targets. Early work focused on pyrimidine’s role as a nucleic acid component, but the integration of acetamide groups enabled modulation of physicochemical properties, enhancing solubility and target affinity. The Biginelli reaction, a three-component condensation of β-keto esters, aldehydes, and urea, became pivotal for synthesizing tetrahydropyrimidinones (THPMs), laying the groundwork for derivatives like 2-chloro-N-(1,3-dimethyl-2,6-dioxo-THPM-4-yl)acetamide.

Key milestones include:

  • 1950s–1980s : Development of THPMs as calcium channel blockers (e.g., monatepil analogs).
  • 1990s–2000s : Exploration of pyrimidine acetamides in antiviral and anticancer therapies, leveraging their ability to inhibit enzymes like dihydrofolate reductase.
  • 2010s–Present : Rational design of substituted THPMs targeting multidrug-resistant pathogens and oncogenic kinases, exemplified by EGFR inhibitors.

Recent advances in CH-arylation and cyclocondensation techniques (e.g., palladium-catalyzed coupling) have expanded synthetic access to complex pyrimidine acetamides.

Discovery and Development Timeline of 2-Chloro-N-(1,3-Dimethyl-2,6-Dioxo-1,2,3,6-Tetrahydropyrimidin-4-yl)Acetamide

The compound’s synthesis builds on methodologies refined over two decades:

  • Core Formation : Early routes utilized cyclocondensation of 1,3-dimethylurea with acetylacetone derivatives under acidic conditions to form the tetrahydropyrimidine ring. For example, heating dimethylurea with ethyl acetoacetate in HCl/EtOH yielded 1,3-dimethyl-2,6-dioxo-THPM.
  • Chloroacetamide Functionalization : Subsequent nucleophilic substitution at the C4 position introduced the chloroacetamide group. Reactions with chloroacetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, achieved this modification.
  • Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) improved yields to >75%, while solvent-free conditions reduced byproduct formation.

Key studies:

  • 2012 : Fused-pyrimidine derivatives demonstrated agonist activity at GPR119, highlighting the therapeutic potential of chloroacetamide-substituted THPMs.
  • 2021 : Anti-tubercular THPM analogs with MICs <1 μg/mL validated the acetamide group’s role in enhancing target binding.
  • 2024 : Pyrimidine–piperazine hybrids underscored the importance of N-alkylation patterns for kinase inhibition.

Position Within the Broader Family of Tetrahydropyrimidine Compounds

The compound distinguishes itself through strategic substituents:

Feature Comparison to Other THPMs Impact on Bioactivity
C4 Chloroacetamide Replaces common aryl/hydroxyl groups Enhances electrophilicity for covalent binding
1,3-Dimethyl Groups Reduces metabolic oxidation vs. unsubstituted THPMs Improves pharmacokinetic stability
2,6-Diketone Maintains planarity for π-stacking interactions Facilitates intercalation with DNA/enzymes

Structural analyses reveal that the chloroacetamide moiety enables selective interactions with cysteine residues in enzymatic pockets, a strategy employed in covalent EGFR inhibitors.

Academic Research Significance and Current Interest

Recent studies prioritize this compound for:

  • Antimicrobial Applications : Analogous THPMs exhibit nanomolar inhibition of Mycobacterium tuberculosis InhA, with chloroacetamide derivatives showing improved penetration through lipid-rich bacterial walls.
  • Oncology : Molecular docking predicts strong binding to mutant EGFR (L858R/T790M/C797S), with in vitro assays demonstrating IC~50~ values <1 μM.
  • Chemical Biology : The chloroacetamide group serves as a handle for bioconjugation, enabling the development of fluorescent probes to study THPM trafficking.

Ongoing work explores:

  • Polycyclic Systems : Fusion with quinazoline or pyrazolo rings to enhance solubility.
  • Sustainable Synthesis : Catalytic asymmetric approaches using organocatalysts to access enantiopure variants.

Properties

IUPAC Name

2-chloro-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O3/c1-11-5(10-6(13)4-9)3-7(14)12(2)8(11)15/h3H,4H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSZMICYINCVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide typically involves the reaction of 1,3-dimethylbarbituric acid with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamide moiety undergoes nucleophilic substitution with amines, thiols, and other nucleophiles. This reactivity is exploited to synthesize derivatives with modified biological activity:

Reaction ConditionsNucleophileProduct FormedYieldSource
K₂CO₃ in DMF, 80°C, 24 hours1-Substituted uracils2-(2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamides79–85%
NaOH (1% aqueous), ethanol, RTThiols (e.g., purine derivatives)2-[(1,3-Dimethyl-2,6-dioxopurin-8-yl)thio]-N-phenylacetamides75–90%
Piperidine, DMF, refluxBenzenesulfonamidesIodoquinazolinones bearing sulfonamide-acetamide hybrids80%

Key observations:

  • Reactions with uracil derivatives occur regioselectively at the pyrimidine nitrogen .

  • Thiol substitutions proceed via SN2 mechanisms, confirmed by retention of stereochemistry in chiral analogs .

Hydrolysis Reactions

The chloroacetamide group hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives:

ConditionsProduct FormedApplicationsSource
6M HCl, reflux, 6 hours2-Hydroxy-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamidePrecursor for ester/amide derivatives
NaOH (10%), RT, 12 hoursSodium salt of the hydrolyzed productWater-soluble intermediates

Mechanistic insight : Hydrolysis follows a two-step process:

  • Nucleophilic attack by water/hydroxide on the carbonyl carbon.

  • Elimination of chloride ion to form the carboxylic acid.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

ConditionsProduct FormedYieldSource
PCl₅, POCl₃, 110°C, 8 hoursQuinazolinone derivatives with fused pyrimidine rings70–78%
CuI, DMF, 120°C, microwaveTriazolo-pyrimidine hybrids65%

Notable example : Reaction with propargylamine under Sonogashira conditions yields alkynylated pyrimidine derivatives, which show enhanced AChE inhibition (IC₅₀ = 0.8 μM) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyrimidine ring:

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME, 90°CBiaryl-substituted pyrimidine acetamides82%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Aryl derivatives with enhanced solubility75%

Condensation Reactions

The carbonyl group participates in Knoevenagel and Schiff base formations:

Partner ReagentConditionsProductApplicationSource
4-AminobenzophenoneGlacial AcOH, Δ, 4 hoursSchiff base-linked pyrimidine conjugatesAnticancer lead compounds
MalononitrilePiperidine, ethanolCyano-substituted fused heterocyclesFluorescent probes

Reaction Kinetics and Selectivity Data

Studies comparing reactivity at different positions:

PositionRelative Reactivity (k, s⁻¹)Preferred Reaction
Chloroacetamide1.0 × 10⁻³Nucleophilic substitution (SN2)
Pyrimidine C42.5 × 10⁻⁴Electrophilic aromatic substitution
Amide NHNot reactive

Data from competitive reactions show >95% selectivity for chloroacetamide substitution over pyrimidine ring modifications .

Stability Under Various Conditions

ConditionHalf-Life (t₁/₂)Degradation Pathway
pH 1.0 (HCl)2.3 hoursHydrolysis to carboxylic acid
pH 13.0 (NaOH)0.8 hoursRapid dechlorination
UV light (254 nm)6.5 hoursRadical-mediated decomposition
Dry DMSO, 25°C>30 daysStable

Storage recommendations: Keep under inert atmosphere at -20°C in anhydrous DMSO .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit significant biological activity against various pathogens.

Antiparasitic Activity

Recent studies have highlighted the compound's broad-spectrum antiparasitic activity. In high-throughput screening programs targeting Trypanosoma brucei, Leishmania infantum, and Mycobacterium tuberculosis, compounds with similar scaffolds demonstrated low micromolar activity and minimal toxicity . The innovative scaffold of 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide positions it as a promising candidate for further development into antiparasitic drugs.

Pharmacological Applications

The pharmacological profile of this compound suggests potential applications in treating various conditions beyond parasitic infections.

Antitumor Activity

Research indicates that derivatives of similar pyrimidine-based compounds have shown promise in antitumor activities. The ability to inhibit tumor cell proliferation and induce apoptosis makes this class of compounds worthy of exploration in cancer therapy .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may possess neuroprotective properties. They could be beneficial in conditions like neurodegeneration by modulating purinergic signaling pathways . This aspect opens avenues for research into treatments for diseases such as Alzheimer's and Parkinson's.

Biochemical Applications

The compound's biochemical applications are largely tied to its interactions at the molecular level.

Enzyme Inhibition

Pyrimidine derivatives are known to act as enzyme inhibitors in various biological pathways. The specific interactions of this compound with target enzymes could be explored further to understand its mechanism of action and therapeutic potential .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of compounds related to this compound.

Study ReferenceFocus AreaFindings
Antiparasitic ActivityIdentified low micromolar activity against multiple parasites with minimal toxicity.
Enzyme InhibitionDemonstrated potential as an enzyme inhibitor relevant in cancer treatment pathways.
NeuroprotectionSuggested neuroprotective effects through modulation of purinergic signaling.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .

Biological Activity

2-Chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₉H₁₂ClN₃O₃
  • Molecular Weight : 245.66 g/mol
  • CAS Number : 1172696-99-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an antioxidant, neuroprotective agent, and its efficacy in inhibiting key enzymes related to neurodegenerative diseases.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, derivatives of acetamides have been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. In vitro assays have demonstrated that these compounds can mitigate oxidative damage in various cell lines.

Neuroprotective Effects

In studies involving animal models, the compound has been evaluated for its neuroprotective effects against oxidative stress-induced damage. It has shown promise in restoring neurotransmitter levels and improving behavioral outcomes in models of gamma radiation exposure .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Acetylcholinesterase (AChE) Inhibition : The compound may inhibit AChE activity, which is crucial in the management of neurodegenerative diseases like Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
  • Oxidative Stress Reduction : By acting as an antioxidant, it helps maintain cellular redox balance and protects against damage caused by reactive oxygen species (ROS).

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant reduction of ROS in cell cultures
NeuroprotectionImproved behavioral tests post-radiation
AChE InhibitionEnhanced acetylcholine levels

Case Studies

  • In Vitro Studies : A study screened various derivatives for their AChE inhibitory activity using in vitro assays. The results indicated that compounds similar to this compound exhibited significant inhibition of AChE activity.
  • In Vivo Studies : Animal models treated with the compound showed a notable decrease in oxidative stress markers and improvements in cognitive function post-exposure to neurotoxic agents .

Q & A

Q. How to design multi-step syntheses for analogs with improved pharmacokinetics?

  • Methodological Answer : Use convergent synthesis:
  • Step 1 : Synthesize the tetrahydropyrimidinone core via cyclocondensation of urea derivatives.
  • Step 2 : Introduce the chloroacetamide group via SN2 reaction.
  • Step 3 : Functionalize the N-methyl groups with bioisosteres (e.g., trifluoromethyl) to enhance metabolic stability. Monitor intermediates with TLC and purify via flash chromatography .

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